5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the class of benzimidazolones, which are known for their diverse biological activities and potential therapeutic applications. This compound features a benzimidazole core with an amino group and a dimethylamino substituent, which contribute to its chemical properties and reactivity. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, commonly involving the reaction of o-phenylenediamine derivatives with carboxylic acids or other electrophilic reagents. The synthesis typically requires careful control of reaction conditions to yield the desired product efficiently.
5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one is classified as a benzimidazole derivative. Benzimidazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
The synthesis of 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several synthetic routes. One common method involves:
The synthesis may also involve:
The molecular formula for 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one is C10H12N4O. The structure consists of:
Key structural data includes:
5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions (temperature, solvent choice) to optimize yields and minimize side reactions. Analytical methods such as Thin Layer Chromatography (TLC) are used to monitor progress.
The mechanism of action for 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one is primarily linked to its biological activity:
Research indicates that derivatives of benzimidazoles often exhibit cytotoxicity against cancer cell lines, suggesting potential mechanisms involving apoptosis induction or cell cycle arrest.
5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one typically appears as a crystalline solid. Key physical properties include:
The compound exhibits basic properties due to the presence of amino groups, allowing it to form salts with acids. It is stable under standard laboratory conditions but may decompose upon prolonged exposure to heat or light.
5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one has several potential applications in scientific research:
This compound exemplifies the significance of benzimidazole derivatives in medicinal chemistry and highlights ongoing research into their therapeutic potential.
The compound 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one belongs to a class of nitrogen-containing heterocycles characterized by a fused benzene and imidazole ring system. Its systematic IUPAC name explicitly defines:
Structurally, it is classified as a 2-benzimidazolone derivative due to the ketone functionality at the 2-position. The 5,6-disubstitution pattern positions electron-donating groups (amino and dimethylamino) adjacent to the imidazole nitrogen, significantly influencing electronic distribution. This substitution differentiates it from simpler benzimidazolones like 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one (C₇H₈N₄O, MW 164.16 g/mol), which lacks alkylation on the amino group [4] [5]. Table 1 summarizes key nomenclature variants and structural features of related benzimidazolones.
Table 1: Nomenclature and Structural Features of Key Benzimidazolone Derivatives
Systematic Name | Common Name/Synonym | Molecular Formula | Substituent Positions |
---|---|---|---|
5-Amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one | N/A | C₉H₁₂N₄O | 5-NH₂, 6-N(CH₃)₂ |
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one | 5,6-DABI | C₇H₈N₄O | 5-NH₂, 6-NH₂ |
5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | BB-4029135 | C₁₁H₁₆N₄O | 1-CH₃, 3-CH₃, 5-NH₂, 6-N(CH₃)₂ |
Benzimidazole emerged as a privileged scaffold in medicinal chemistry following the discovery of several clinically impactful therapeutics. Thiabendazole (1960s) marked an early milestone as an antifungal/anthelmintic agent, validating the core’s bioactivity. Subsequent decades witnessed strategic substitutions expanding therapeutic applications:
The scaffold’s versatility stems from its physicochemical profile:
Table 2: Evolution of Benzimidazole-Based FDA-Approved Drugs
Drug Name | Therapeutic Class | Year Approved | Key Structural Features |
---|---|---|---|
Thiabendazole | Anthelmintic/Antifungal | 1967 | 2-(Thiazol-4-yl)benzimidazole |
Albendazole | Broad-spectrum anthelmintic | 1996 | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate |
Telmisartan | Angiotensin II antagonist | 1999 | 4-[(1,7-Dimethyl-2-propyl-1H-benzimidazol-5-yl)methyl]benzoic acid |
Bendamustine | Alkylating agent (cancer) | 2008 | 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole |
The strategic incorporation of 5-amino-6-(dimethylamino) substituents addresses key challenges in benzimidazole-based drug design:
Electronic Modulation
Steric Accessibility
Synthetic Versatility
Biological Target Compatibility
Molecular docking studies confirm that 5,6-disubstituted benzimidazolones exhibit dual binding modes:
Table 3: Physicochemical Properties of 5-Amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Weight | 192.22 g/mol | Calculated |
Predicted Density | 1.470 ± 0.06 g/cm³ | Computational [5] |
Melting Point | >300°C (decomposition) | Experimental [5] |
LogP | 0.40 (predicted) | Hit2Lead analog [6] |
pKa | 11.11 ± 0.30 (predicted) | ChemicalBook [5] |
Solubility | Slightly soluble in DMSO, water | Supplier data [4] |
Storage Stability | -20°C under inert atmosphere; light and moisture sensitive | Sigma-Aldrich [4] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8